P2Y1 Antagonists []: Conformationally constrained ortho-anilino diaryl ureas incorporating the 2-(4-Trifluoromethoxy-phenoxy)-phenylamine scaffold have been explored as potent and selective P2Y1 antagonists for potential antithrombotic therapy.
Antibacterial Agents []: A picolinamide derivative containing the 2-(4-Trifluoromethoxy-phenoxy)-phenylamine moiety displayed potent and selective antibacterial activity against Clostridioides difficile, targeting cell-wall biosynthesis.
Tubulin Polymerization Inhibitors []: Chalcone-containing shikonin derivatives incorporating the 2-(4-Trifluoromethoxy-phenoxy)-phenylamine structure exhibited potent inhibition of tubulin polymerization, leading to apoptosis in MCF-7 cancer cells.
Compound Description: This compound is a novel phthalonitrile derivative designed as a precursor for the synthesis of phthalocyanines. The structure incorporates both thiazole and fluorinated groups, aiming to evaluate their synergistic effects on the biological properties of phthalocyanines [].
Metal-free Phthalocyanine (2) derived from 4-(2-(4-Methylthiazol-5-yl)ethoxy)-5-(4-(trifluoromethoxy)phenoxy)phthalonitrile
Compound Description: This metal-free phthalocyanine is derived from the cyclotetramerization of compound 1 []. It was synthesized and characterized for its potential use in photodynamic therapies due to its photophysical and photochemical properties. It also exhibited significant DNA nuclease activity and promising antimicrobial activity, particularly against Escherichia coli.
Metallophthalocyanines (3-5) derived from 4-(2-(4-Methylthiazol-5-yl)ethoxy)-5-(4-(trifluoromethoxy)phenoxy)phthalonitrile
Compound Description: These metallophthalocyanines are derived from the cyclotetramerization of compound 1 with different metal ions []. These compounds demonstrated interesting photophysical and photochemical properties, making them potential candidates for sono/photodynamic therapies. Similar to the metal-free derivative, these compounds also exhibited significant DNA nuclease and antimicrobial activities.
Compound Description: This compound is a novel tetra-substituted phthalonitrile derivative synthesized as a precursor for various metal-free and metallophthalocyanines [].
Metal-free and Metallophthalocyanines (2-7) derived from 3,6-bis(hexyloxy)-4,5-bis(4-(trifluoromethoxy)phenoxy)phthalonitrile
Compound Description: This set includes a metal-free phthalocyanine and five metallophthalocyanines (Zn, Cu, Co, Lu(CH3COO), and Lu) derived from the cyclotetramerization of compound 4 []. They were characterized and evaluated for their potential in photodynamic and sonophotodynamic therapies, demonstrating promising photophysical, photochemical, and sonochemical properties. Notably, they exhibited excellent DPPH scavenging activity, DNA nuclease activity, antimicrobial activity, and significant biofilm inhibition.
Compound Description: This compound represents a potent, selective, and orally bioavailable P2Y1 antagonist []. It belongs to a novel series of conformationally constrained ortho-anilino diaryl ureas exhibiting antithrombotic effects with potentially reduced bleeding liabilities compared to existing therapies.
Compound Description: Flometoquin is a novel insecticide with a unique phenoxy-quinoline structure [, ]. It demonstrates strong and rapid insecticidal activity against various thrips species through contact and feeding, effectively minimizing crop damage. It also exhibits a good safety profile for tested non-target arthropods.
Compound Description: DNDI-8219 is a lead compound identified for its potent antileishmanial effects, specifically against visceral leishmaniasis []. It emerged from research focused on antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and related scaffolds.
Compound Description: MK-0533 is a novel selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulator []. Unlike full PPARgamma agonists, MK-0533 displays partial agonism and attenuated gene signatures in adipose tissue, potentially reducing side effects. It demonstrates comparable efficacy to existing therapies in lowering glucose levels in preclinical models, with reduced cardiac hypertrophy, plasma volume increases, and extracellular fluid volume increases.
Compound Description: These compounds are a series of novel molecules containing a 2-[4-(quinoxaline-2-oxygroup)phenoxy]alkylamide core []. The research highlights their potential application in developing anti-lung adenocarcinoma drugs.
Compound Description: This tetra-substituted phthalonitrile derivative serves as a precursor for the synthesis of hexadeca-substituted metallophthalocyanines [].
Hexadeca-substituted metallophthalocyanines (b-d) derived from diethyl 2-(3,4-dicyano-2,5-bis(hexyloxy)-6-(4-(trifluoromethoxy)phenoxy)phenyl)malonate
Compound Description: These compounds are a series of hexadeca-substituted metallophthalocyanines (Co, Zn, InCl) synthesized using compound 11 as a precursor []. They were utilized to modify reduced graphene oxide, creating nanobioagents with enhanced antioxidant and antibacterial activities.
Compound Description: Compound 1 is a potent and selective antibacterial agent targeting Clostridioides difficile []. It exhibits potent activity against a wide range of C. difficile strains by inhibiting cell-wall biosynthesis. Notably, it demonstrates comparable efficacy to vancomycin, the current frontline antibiotic for C. difficile infections.
Compound Description: PMMB-259 is a novel chalcone-containing shikonin derivative identified as a potent inhibitor of tubulin polymerization []. It induces apoptosis in MCF-7 cancer cells, disrupts mitochondrial membrane potential, and causes cell cycle arrest at the G2/M phase.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.